2-Amino-5-(2,4-difluorobenzyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(2,4-difluorobenzyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The presence of the thiadiazole ring, along with the difluorobenzyl group, imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,4-difluorobenzyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-difluorobenzylamine with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2,4-difluorobenzyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can be subjected to oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the thiadiazole ring or the difluorobenzyl group.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.
Biological Research: It is used in studies investigating the mechanisms of action of thiadiazole derivatives.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2,4-difluorobenzyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Lacks the difluorobenzyl group, resulting in different chemical and biological properties.
5-(2,4-Difluorobenzyl)-1,3,4-thiadiazole:
Uniqueness
2-Amino-5-(2,4-difluorobenzyl)-1,3,4-thiadiazole is unique due to the combination of the amino group and the difluorobenzyl group on the thiadiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
299934-11-5 |
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Molecular Formula |
C9H7F2N3S |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
5-[(2,4-difluorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H7F2N3S/c10-6-2-1-5(7(11)4-6)3-8-13-14-9(12)15-8/h1-2,4H,3H2,(H2,12,14) |
InChI Key |
JYHZCEBWUASEQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC2=NN=C(S2)N |
Origin of Product |
United States |
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